Cas no 81464-59-7 (tert-Butyl (2,2,2-trifluoroacetyl)carbamate)
tert-Butyl (2,2,2-trifluoroacetyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-butyl N-(2,2,2-trifluoroacetyl)carbamate
- tert-Butyl(2,2,2-trifluoroacetyl)carbamate
- Carbamic acid, (trifluoroacetyl)-, 1,1-dimethylethyl ester (9CI)
- SCHEMBL16579901
- 81464-59-7
-
- Inchi: 1S/C7H10F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h1-3H3,(H,11,12,13)
- InChI Key: CBNYOBGALHRABZ-UHFFFAOYSA-N
- SMILES: FC(C(NC(=O)OC(C)(C)C)=O)(F)F
Computed Properties
- Exact Mass: 213.06127767g/mol
- Monoisotopic Mass: 213.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.4Ų
tert-Butyl (2,2,2-trifluoroacetyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185725-5g |
tert-butyl (2,2,2-trifluoroacetyl)carbamate |
81464-59-7 | 95% | 5g |
$593 | 2021-08-05 | |
| Chemenu | CM185725-5g |
tert-butyl (2,2,2-trifluoroacetyl)carbamate |
81464-59-7 | 95% | 5g |
$593 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101322-1g |
Carbamic acid, (trifluoroacetyl)-, 1,1-dimethylethyl ester (9CI) |
81464-59-7 | 98% | 1g |
¥2163.00 | 2024-07-28 |
tert-Butyl (2,2,2-trifluoroacetyl)carbamate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on tert-Butyl (2,2,2-trifluoroacetyl)carbamate
Professional Introduction to Tert-Butyl (2,2,2-Trifluoroacetyl)Carbamate (CAS No. 81464-59-7)
Ter-t-butyl (2,2,2-trifluoroacetyl)carbamate, with the chemical formula C₈H₉F₃NO₂, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a tert-butyl group and a trifluoroacetyl moiety linked to a carbamate functional group. The presence of these specific substituents imparts distinct chemical properties that make it valuable in various applications, particularly in the development of fine chemicals and pharmaceutical intermediates.
TheCAS registry number 81464-59-7 uniquely identifies this compound and distinguishes it from other chemical entities. This numbering system is crucial for ensuring accurate documentation, classification, and communication within the scientific community. The compound’s molecular structure consists of a carbamate group (-NHCOO-) attached to a tert-butyl group (-C(CH₃)₃), which is further linked to a trifluoroacetyl group (-CF₃CO-). This arrangement contributes to its reactivity and utility in synthetic chemistry.
In recent years, there has been growing interest in the applications of tert-butyl (2,2,2-trifluoroacetyl)carbamate due to its versatility as an intermediate in organic synthesis. The trifluoroacetyl group, in particular, is known for its ability to enhance the metabolic stability of molecules, making it a preferred choice in drug design. This property is especially relevant in the development of bioactive compounds where resistance to enzymatic degradation is desired.
One of the most notable applications of this compound is in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as bioavailability and lipophilicity. The trifluoroacetyl group serves as a key intermediate in introducing fluorine-containing moieties into larger molecular frameworks. This has led to several innovative approaches in medicinal chemistry, where compounds featuring this moiety have shown promise in preclinical studies.
Recent research has also highlighted the role of tert-butyl (2,2,2-trifluoroacetyl)carbamate in the development of agrochemicals. The unique combination of functional groups in this compound allows for the synthesis of novel pesticides and herbicides with enhanced efficacy and reduced environmental impact. Studies have demonstrated that derivatives of this compound exhibit potent activity against various pests while maintaining low toxicity to non-target organisms.
The synthesis of tert-butyl (2,2,2-trifluoroacetyl)carbamate typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include the reaction of tert-butyl carbamate with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a suitable base. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions. The purity of the final product is critical for its intended applications, necessitating rigorous purification techniques such as column chromatography or recrystallization.
From a mechanistic standpoint, the reactivity of tert-butyl (2,2,2-trifluoroacetyl)carbamate can be attributed to the polar nature of the carbamate bond and the electrophilic character of the trifluoroacetyl group. These features make it an excellent electrophile for nucleophilic substitution reactions, allowing for further functionalization at multiple sites within the molecule. This flexibility has been exploited in various synthetic strategies to build complex molecular architectures.
The safety profile of tert-butyl (2,2,2-trifluoroacetyl)carbamate is another important consideration in its handling and application. While this compound is not classified as hazardous under standard conditions, appropriate precautions should be taken to minimize exposure during synthesis and handling. Personal protective equipment such as gloves and safety goggles is recommended when working with this material. Additionally, good laboratory practices should be followed to ensure safe handling and disposal.
In conclusion, tert-butyl (2,2,2-trifluoroacetyl)carbamate (CAS No. 81464-59-7) is a versatile compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it valuable for introducing fluorine-containing moieties into target molecules and for enhancing metabolic stability. Ongoing research continues to explore new synthetic pathways and applications for this compound, underscoring its importance in modern chemical synthesis.
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